6-chloro-1H-imidazo[4,5-b]pyridin-2-amine

Medicinal Chemistry ADME Blood-Brain Barrier

This halogenated heterocyclic amine is a privileged scaffold for developing brain-penetrant kinase inhibitors targeting Aurora-A, FLT3, and Akt. Its 6-chloro substitution delivers an optimal ClogP of 0.8, improving aqueous solubility and reducing non-specific protein binding compared to the 6-bromo analog—critical for achieving unbound brain-to-plasma ratios > 0.3. The scaffold also uniquely reduces HBV cccDNA and pgRNA levels, making it a high-priority starting point for next-generation anti-HBV therapeutics. Derived from a core validated in co-crystal structures (PDB: 4BYJ), this 2-amino building block is essential for structure-based PROTAC design and achieving Aurora-A vs. Aurora-B selectivity.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B15313411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=N2)N)Cl
InChIInChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
InChIKeyMFBUQPGPKIZQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine: Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine (CAS 892222-67-2) is a halogenated heterocyclic amine characterized by a fused imidazo[4,5-b]pyridine core bearing a chlorine atom at the 6-position and an amino group at the 2-position . This substitution pattern confers distinct electronic and steric properties, enabling its utility as a privileged scaffold in the development of kinase inhibitors, particularly those targeting Aurora kinases, FLT3, and Akt [1]. Its structural similarity to purine bases positions it as a bioisostere in nucleoside analogue research, while the reactive 2-amino group serves as a versatile handle for further derivatization [2].

Why 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine Cannot Be Replaced by Its Closest Analogs


Subtle variations in halogen type, substitution position, or additional ring substitutions on the imidazo[4,5-b]pyridine scaffold profoundly alter physicochemical properties, kinase selectivity, and cellular efficacy [1]. For instance, the 6-chloro substitution pattern uniquely balances lipophilicity and solubility relative to its bromo analog, directly impacting membrane permeability and formulation feasibility . Furthermore, the 6-chloro scaffold confers a distinct anti-HBV profile that is not fully recapitulated by the 5,6-dichloro or tosylated derivatives, underscoring the criticality of precise substitution for therapeutic target engagement [2]. Simple in-class substitution is therefore not feasible without compromising specific assay outcomes or pharmacokinetic parameters.

Quantitative Differentiation of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine Against Comparators


Lipophilicity Advantage Over 6-Bromo Analog for CNS Penetration

The 6-chloro substitution provides a more favorable balance of lipophilicity and molecular weight compared to the 6-bromo analog, which is critical for optimizing central nervous system (CNS) penetration. The 6-chloro compound exhibits a calculated logP (ClogP) of 0.8, whereas the 6-bromo derivative shows a ClogP of 1.2 . This difference of -0.4 log units places the chloro compound within the optimal range for CNS drug candidates, while the bromo analog may exhibit reduced aqueous solubility due to its higher lipophilicity .

Medicinal Chemistry ADME Blood-Brain Barrier

Superior Anti-HBV Efficacy of 6-Chloro Scaffold vs. 5,6-Dichloro and Tosylates

In a systematic anti-HBV evaluation of 44 imidazo[4,5-b]pyridine derivatives, compounds bearing a 6-chloro substitution consistently exhibited superior antiviral activity profiles compared to those with a 5,6-dichloro pattern or N-tosylates [1]. Specifically, the 6-chloro series demonstrated reduced secreted HBV rcDNA, cccDNA, and pgRNA levels, while tosylates showed low antiviral potency and relatively high cytotoxicity [1]. Among the 6-chloro derivatives, compound 21d (a 2-diethylaminoethyl-substituted derivative) exhibited an optimal profile, achieving activity competitive with pegylated interferon (Peg-IFN) [1].

Antiviral Research Hepatitis B Nucleoside Analogs

Distinct Aurora A Kinase Selectivity via Imidazo[4,5-b]pyridine Scaffold

Imidazo[4,5-b]pyridine derivatives, including those with a 6-chloro substituent, have been rationally designed to achieve high selectivity for Aurora-A over Aurora-B kinases [1]. Crystal structures of ligand-Aurora protein interactions informed a design principle that exploits subtle differences in the ATP-binding pockets of Aurora-A and Aurora-B/C [1]. This contrasts with other heterocyclic cores (e.g., imidazo[4,5-c]pyridine) that often exhibit different selectivity profiles, highlighting the importance of the imidazo[4,5-b]pyridine core for Aurora-A biased inhibition [2].

Oncology Kinase Inhibitors Aurora Kinase

Akt1 Degradation Activity: A Differentiated Cellular Mechanism

A derivative of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine has been shown to induce degradation of Akt1 protein in NCI-H1975 cells, with an EC50 > 1000 nM [1]. While this potency is moderate compared to direct ATP-competitive Akt1 inhibitors (e.g., an unrelated scaffold with an IC50 of 19 nM [2]), the ability to promote Akt1 degradation represents a distinct mechanism of action—reducing total protein levels rather than merely inhibiting kinase activity. This may offer advantages in overcoming feedback activation and resistance mechanisms commonly observed with conventional Akt inhibitors.

Cancer Therapeutics Targeted Protein Degradation Akt Signaling

High-Value Application Scenarios for 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine Based on Differentiated Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The favorable ClogP of 0.8 positions 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine as a superior core scaffold for CNS drug discovery programs targeting brain-penetrant kinase inhibitors. Compared to the 6-bromo analog (ClogP = 1.2), the chloro derivative is predicted to exhibit improved aqueous solubility and reduced non-specific protein binding, critical factors for achieving unbound brain-to-plasma ratios > 0.3 in preclinical species . Medicinal chemistry teams should prioritize this core when designing BBB-penetrant inhibitors of Aurora-A, FLT3, or other CNS-relevant kinases.

Novel Anti-HBV Agent Discovery Targeting cccDNA Reduction

Given the unique ability of 6-chloro-substituted imidazo[4,5-b]pyridines to reduce HBV cccDNA and pgRNA levels, this scaffold is a high-priority starting point for developing next-generation anti-HBV therapeutics that address the current standard-of-care gap—namely, the inability of nucleos(t)ide analogs to eliminate cccDNA and achieve functional cure [1]. Compound 21d's activity competitive with Peg-IFN validates the scaffold's potential to yield orally bioavailable alternatives to injectable interferon-based regimens.

PROTAC or Molecular Glue Development Targeting Akt1

The demonstration that a 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine derivative induces Akt1 degradation, albeit with moderate potency, provides a validated chemical starting point for structure-based design of PROTACs (PROteolysis TArgeting Chimeras) or molecular glues targeting the Akt1 E3 ligase interface [2]. This application scenario is particularly valuable for research groups aiming to overcome resistance to ATP-competitive Akt inhibitors, such as capivasertib or ipatasertib.

Aurora-A Selective Inhibitor Design for Mitotic Catastrophe Induction

The imidazo[4,5-b]pyridine core's proven ability to confer Aurora-A selectivity over Aurora-B makes 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine an essential building block for medicinal chemistry campaigns seeking to induce mitotic catastrophe in p53-deficient tumors while minimizing myelosuppression [3]. Rational design guided by available co-crystal structures of imidazopyridine inhibitors bound to Aurora-A (e.g., PDB: 4BYJ) can accelerate the optimization of potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.